

chemical formula and molecular weight of Chetoseminudin B

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Compound of Interest		
Compound Name:	Chetoseminudin B	
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Unveiling Chaetoseminudin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available scientific data on Chaetoseminudin B, a fungal secondary metabolite. While detailed experimental protocols and specific signaling pathways involving this compound are not extensively documented in publicly accessible literature, this document consolidates the foundational chemical and biological information to support further research and drug development endeavors.

Core Chemical Properties

Chaetoseminudin B is a natural product that has been identified in several fungal species, including Acrostalagmus luteoalbus, Humicola seminuda, and Phaeosphaeria fuckelii.[1] It belongs to the diketopiperazine class of compounds, which are known for their diverse biological activities.[2][3]

A summary of the key chemical identifiers and properties of Chaetoseminudin B is presented in the table below.



Property	Value	Source
Molecular Formula	C17H21N3O3S2	PubChem[1]
Molecular Weight	379.5 g/mol	PubChem[1]
IUPAC Name	(3S,6S)-6-(hydroxymethyl)-3- (1H-indol-3-ylmethyl)-1-methyl- 3,6- bis(methylsulfanyl)piperazine- 2,5-dione	PubChem[1]
PubChem CID	11211175	PubChem[1]

Biological Context and Potential

Chaetoseminudin B is part of a larger family of bioactive fungal metabolites.[4] Fungi are a rich source of novel chemical entities with a wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects.[2][4][5] The class of diketopiperazines, to which Chaetoseminudin B belongs, is particularly noted for its potential in drug discovery due to the diverse pharmacological properties exhibited by its members.[3]

While specific in-depth studies on the biological activity of Chaetoseminudin B are limited in the available literature, related compounds from the Chaetomium genus have demonstrated significant bioactivities. For instance, other metabolites from Chaetomium seminudum have shown antifungal and antioxidant properties.[6] This suggests that Chaetoseminudin B may also possess valuable biological activities that warrant further investigation.

Experimental Methodologies: A General Perspective

Detailed, specific experimental protocols for the isolation, synthesis, and biological evaluation of Chaetoseminudin B are not readily available. However, the general methodologies employed for similar fungal metabolites can provide a framework for future research.

Isolation and Purification: The isolation of natural products from fungal cultures typically involves the following steps:



- Fermentation: Culturing the producing fungal strain (e.g., Chaetomium seminudum) on a suitable solid or liquid medium to encourage the production of secondary metabolites.
- Extraction: Using organic solvents (e.g., ethyl acetate, methanol) to extract the crude mixture of compounds from the fungal biomass and/or the culture broth.
- Chromatographic Separation: Employing various chromatographic techniques to separate the individual compounds from the crude extract. These techniques may include:
 - Column Chromatography (using silica gel, Sephadex, etc.)
 - High-Performance Liquid Chromatography (HPLC), often with different types of columns (e.g., C18 reverse-phase).
 - Thin-Layer Chromatography (TLC) for monitoring the separation process.

Structure Elucidation: The chemical structure of an isolated compound like Chaetoseminudin B is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for elucidating the connectivity and stereochemistry of the molecule.
- X-ray Crystallography: Provides definitive information about the three-dimensional structure of a crystalline compound.

Biological Assays: To evaluate the biological activity of a compound, various in vitro and in vivo assays can be performed. Based on the activities of related compounds, potential assays for Chaetoseminudin B could include:

 Antimicrobial Assays: Testing for inhibitory activity against a panel of pathogenic bacteria and fungi using methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

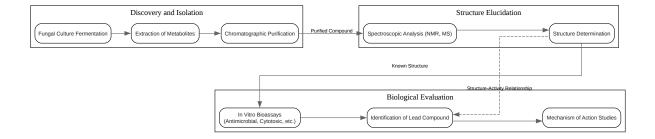


- Cytotoxicity Assays: Evaluating the effect of the compound on the viability of cancer cell lines (e.g., HepG-2, MCF-7) using assays such as the MTT assay to determine the IC₅₀ value.
- Antioxidant Assays: Assessing the radical scavenging activity, for example, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the scientific literature detailing the signaling pathways modulated by Chaetoseminudin B or established experimental workflows for its investigation. Research in this area would be a novel contribution to the understanding of this compound's mechanism of action.

A generalized workflow for the discovery and initial characterization of a novel bioactive compound from a fungal source is depicted below.



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Caption: Generalized workflow for natural product discovery.

Future Directions



The current body of knowledge on Chaetoseminudin B is limited, presenting a clear opportunity for further research. Key areas for future investigation include:

- Total Synthesis: Developing a synthetic route to Chaetoseminudin B would enable the production of larger quantities for extensive biological testing and the creation of analogues for structure-activity relationship (SAR) studies.
- Biological Screening: A broad screening of Chaetoseminudin B against various biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes, is necessary to uncover its therapeutic potential.
- Mechanism of Action Studies: Once a significant biological activity is identified, further research will be required to elucidate the specific molecular targets and signaling pathways involved.

In conclusion, while Chaetoseminudin B remains a relatively uncharacterized fungal metabolite, its chemical structure places it within a class of compounds with proven biological significance. This technical guide serves as a foundational resource to stimulate and guide future research into the therapeutic potential of this intriguing natural product.

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